

Mevalonic Acid Lithium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Mevalonic acid lithium salt*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **mevalonic acid lithium salt**, a key intermediate in the essential mevalonate metabolic pathway. This document details its chemical and physical properties, CAS numbers, and provides an exemplary experimental protocol for its use in cell-based assays. Furthermore, it visually elucidates the mevalonate signaling pathway through a detailed diagram.

Core Properties and Identification

Mevalonic acid lithium salt is a crucial precursor in the biosynthesis of a vast array of vital molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. Its stability as a lithium salt makes it a preferred reagent for in vitro and in vivo studies compared to the less stable free acid form.^[1]

CAS Number Clarification

Several CAS (Chemical Abstracts Service) numbers are associated with **mevalonic acid lithium salt**, corresponding to its different stereoisomeric forms. It is crucial for researchers to note the specific form they are using.

- 2618458-93-6: This number is frequently assigned to mevalonate lithium salt.^{[2][3][4][5][6]}
- 150-97-0: This CAS number typically refers to the racemic mixture, (RS)-**mevalonic acid lithium salt**.^{[7][8][9][10]}

- 32451-23-3: This number is specific to the (S)-enantiomer of **mevalonic acid lithium salt**.
[\[11\]](#)[\[12\]](#)[\[13\]](#)

Physicochemical and Handling Data

The following table summarizes the key quantitative data for **mevalonic acid lithium salt**, compiled from various suppliers.

Property	(RS)-Mevalonic Acid Lithium Salt	(S)-Mevalonic Acid Lithium Salt	Mevalonate Lithium Salt (Unspecified)
CAS Number	150-97-0[7][8][9][10]	32451-23-3[11][12][13]	2618458-93-6[2][3][4][5][6]
Molecular Formula	C ₆ H ₁₁ LiO ₄ [9]	C ₆ H ₁₂ O ₄ ·xLi ⁺ [11][12]	C ₆ H ₁₁ LiO ₄ [3] or C ₆ H ₁₂ O ₄ · Li[2]
Molecular Weight	147.15 g/mol (free acid basis)[9][10]	148.16 g/mol (free acid basis)[11][12]	154.09 g/mol [3] or 155.1 g/mol [2]
Appearance	Solid[7]	Solid	White to off-white solid[3]
Purity	≥96.0% (GC)[7]	≥96.0% (GC)[11] or ≥97.0% (GC)[12]	≥95%[2] or >98%[4]
Solubility	H ₂ O: 100 mg/mL (648.97 mM) with sonication DMSO: 50 mg/mL (324.49 mM) with sonication	Data not specified	H ₂ O: 80 mg/mL (519.18 mM) or 100 mg/mL (648.97 mM) with sonication[3] [14]DMSO: 40 mg/mL (259.59 mM) or 50 mg/mL (324.49 mM) with sonication[3] [14]Methanol: Soluble[2]
Storage Conditions	2-8°C[15]	2-8°C[11][12]	Powder: -20°C for 3 years In solvent: -80°C for 1 year[3]
Stability	Stable, but shelf life may be limited (refer to CoA)[10][15]	Limited shelf life (refer to CoA)[12]	≥ 4 years at -20°C[2]

The Mevalonate Signaling Pathway

The mevalonate pathway is a critical metabolic cascade that begins with acetyl-CoA and produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the foundational building blocks for a vast array of isoprenoids, which are essential for diverse cellular functions. The pathway is tightly regulated, primarily through the transcriptional control of HMG-CoA reductase (HMGCR) by Sterol Regulatory Element-Binding Proteins (SREBPs).



Caption: The Mevalonate Signaling Pathway.

Experimental Protocols

Mevalonic acid lithium salt is frequently utilized in cell culture experiments to rescue the effects of HMG-CoA reductase inhibitors, such as statins. A common application is to demonstrate that the cytotoxic or growth-inhibitory effects of statins are specifically due to the inhibition of the mevalonate pathway.

Example Protocol: Rescue of Statin-Induced Cytotoxicity using MTT Assay

This protocol provides a detailed methodology for assessing the ability of **mevalonic acid lithium salt** to reverse the cytotoxic effects of a statin (e.g., atorvastatin) in a cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine if the addition of mevalonic acid can rescue cancer cells from statin-induced cell death or growth inhibition.

Materials:

- **Mevalonic acid lithium salt** (e.g., (RS)-**Mevalonic acid lithium salt**, CAS 150-97-0)
- Statin (e.g., Atorvastatin)
- Cancer cell line (e.g., HOP-92, PC-3)[[16](#)]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- MTT reagent (5 mg/mL in sterile PBS)
- MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- 96-well flat-bottom sterile cell culture plates
- Multichannel pipette

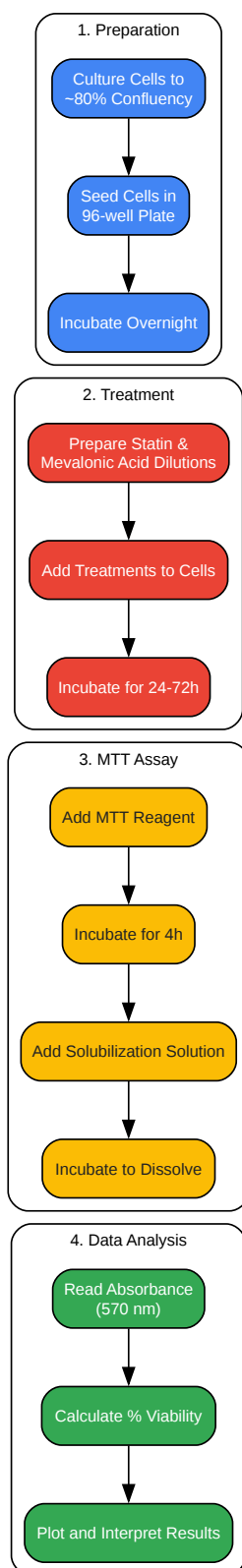
- Microplate reader (absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO₂)

Methodology:

- Cell Seeding:
 - Culture the chosen cancer cell line to ~80% confluency.
 - Trypsinize and resuspend the cells in a complete culture medium.
 - Perform a cell count and determine cell viability (e.g., using Trypan Blue).
 - Seed the cells into a 96-well plate at a density of 1×10^5 cells/mL in a final volume of 100 µL per well.[\[16\]](#)
 - Incubate the plate overnight in a humidified incubator to allow for cell attachment.
- Treatment:
 - Prepare stock solutions of the statin and **mevalonic acid lithium salt** in an appropriate solvent (e.g., DMSO for statin, sterile water or PBS for mevalonic acid).
 - On the day of treatment, prepare serial dilutions of the statin and mevalonic acid in a complete culture medium.
 - Carefully aspirate the medium from the wells.
 - Add 100 µL of the treatment media to the respective wells. Include the following controls:
 - Vehicle control (medium with the highest concentration of solvent used)
 - Statin only (at a concentration known to induce cytotoxicity, e.g., 10 µM atorvastatin)[\[16\]](#)
 - Mevalonic acid only (at the highest concentration used for rescue)
 - Statin + Mevalonic acid at various concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM)
[\[16\]](#)

- Incubate the plate for 24-72 hours, depending on the cell line and statin potency. A 24-hour incubation has been shown to be effective.[\[16\]](#)
- MTT Assay:
 - After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
 - Incubate the plate for 4 hours in the humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
 - After the 4-hour incubation, add 100 µL of the MTT solubilization solution to each well.
 - Gently pipette up and down to ensure complete solubilization of the formazan crystals. The solution should turn a uniform purple color.
 - Incubate the plate at room temperature in the dark for at least 2 hours (or overnight in the incubator) to allow for complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
 - $\% \text{ Viability} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Vehicle Control Cells}) \times 100$
 - Plot the results to visualize the dose-dependent rescue effect of mevalonic acid on statin-induced cytotoxicity.

Experimental Workflow Diagram



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Caption: Workflow for a Statin Rescue Experiment.

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